2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide
CAS No.: 1235170-94-1
Cat. No.: VC7458485
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235170-94-1 |
|---|---|
| Molecular Formula | C18H17N3OS2 |
| Molecular Weight | 355.47 |
| IUPAC Name | 2-methylsulfanyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C18H17N3OS2/c1-23-17-16(6-4-9-20-17)18(22)21(11-14-7-10-24-13-14)12-15-5-2-3-8-19-15/h2-10,13H,11-12H2,1H3 |
| Standard InChI Key | IFCSAOSCSPIUKW-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC=N1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Introduction
Chemical Structure and Molecular Properties
2-(Methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide features a nicotinamide core substituted at three positions:
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Position 2: A methylthio (-SMe) group replaces the hydrogen atom.
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Amide Nitrogen: Dual N-substituents—a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group—introduce steric bulk and heteroaromatic diversity.
Structural Influences on Reactivity and Binding
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The methylthio group enhances lipophilicity and may participate in hydrophobic interactions or act as a hydrogen bond acceptor, as observed in CXCR1/2 antagonists like SX-517 .
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Pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents contribute π-π stacking capabilities and modulate electron distribution, critical for target engagement .
Table 1: Key Molecular Properties
Synthetic Strategies and Optimization
The synthesis of 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide likely involves multi-step functionalization of the nicotinamide core, drawing from established protocols for S-substituted and N-alkylated derivatives.
Core Nicotinamide Functionalization
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Methylthio Introduction:
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Dual N-Alkylation:
Scheme 1: Proposed Synthesis Pathway
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2-(Methylthio)nicotinoyl chloride → React with pyridin-2-ylmethylamine → N-(pyridin-2-ylmethyl)-2-(methylthio)nicotinamide.
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Alkylation: Treat intermediate with thiophen-3-ylmethyl bromide → Target compound.
Challenges and Yield Optimization
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Steric Hindrance: Dual N-alkylation may require elevated temperatures (60–80°C) and prolonged reaction times .
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Purification: Use of preparative HPLC or silica gel chromatography to isolate the desired product from mono-alkylated byproducts .
Structure–Activity Relationship (SAR) Analysis
Impact of Methylthio Substituent
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Electron-Withdrawing Effect: Enhances electrophilicity of the pyridine ring, facilitating π-stacking with aromatic residues in protein targets .
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Metabolic Stability: Replaces ester groups prone to hydrolysis, as seen in nicotinamide glycolate esters .
Role of N-Substituents
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Pyridin-2-ylmethyl: Introduces basicity (pKa ≈ 3–4) and hydrogen-bonding capacity via the pyridine nitrogen .
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Thiophen-3-ylmethyl: Increases lipophilicity (clogP ≈ 3.5) and may interact with cysteine residues via sulfur atoms .
Steric and Conformational Effects
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Dual Substitution: The orthogonal orientation of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups minimizes steric clash, favoring target binding .
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Rotatable Bonds: Flexibility may enable adaptation to diverse binding pockets but could reduce selectivity .
Future Directions and Research Gaps
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Synthetic Scalability: Optimize one-pot N-alkylation protocols to improve yields (>70%) and reduce purification steps.
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Target Identification: Screen against kinase panels, GPCRs, and microbial targets to identify primary mechanisms.
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In Vivo Profiling: Assess pharmacokinetics in rodent models, focusing on oral bioavailability and blood-brain barrier penetration.
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